
Foreword for the Senior Application Scientist

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Dehydro Fosinopril Sodium Salt

Cat. No.: B1161907

Get Quote

In the landscape of pharmaceutical analysis, a comprehensive understanding of an active

pharmaceutical ingredient (API) extends beyond its therapeutic efficacy to a thorough

characterization of its potential impurities. This guide addresses the topic of "dehydro
fosinopril sodium salt." However, extensive research of scientific databases and chemical

registries has revealed that "dehydro fosinopril sodium salt" is not a recognized chemical

entity with an assigned CAS number. It is likely that this term is a hypothetical descriptor for a

potential degradation product.

This document, therefore, provides a detailed technical exploration of the known and

characterized impurities of fosinopril sodium. We will delve into the established degradation

pathways, analytical methodologies for detection and quantification, and the synthesis of key

related compounds. By understanding the impurity profile of fosinopril sodium, researchers and

drug development professionals can ensure the quality, safety, and efficacy of its formulations.

Fosinopril Sodium: An Overview
Fosinopril sodium is the sodium salt of fosinopril, an angiotensin-converting enzyme (ACE)

inhibitor used in the treatment of hypertension and heart failure.[1][2] It is a prodrug that is

hydrolyzed in the body to its active metabolite, fosinoprilat. The chemical structure of fosinopril

sodium is presented below.
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Table 1: Chemical and Physical Properties of Fosinopril Sodium

Property Value

Chemical Name
L-proline, 4-cyclohexyl-1-[[phosphinyl]acetyl]-,

sodium salt, trans-

CAS Number 88889-14-9

Molecular Formula C₃₀H₄₅NNaO₇P

Molecular Weight 585.65 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in water, methanol, and ethanol; slightly

soluble in hexane

The Concept of "Dehydro Fosinopril"
While a specific "dehydro fosinopril" is not described in the scientific literature, the term

"dehydro" typically implies the removal of hydrogen atoms, often resulting in the formation of a

double bond or a new ring. In the context of fosinopril, this could theoretically occur at several

positions. However, forced degradation studies have not identified such a product as a major

degradant.[3] Fosinopril has been shown to be stable to oxidative stress, which would be a

likely pathway for dehydrogenation.[3]

Instead, the primary degradation pathway for fosinopril is hydrolysis.

Known Degradation Pathways and Impurities of
Fosinopril
Forced degradation studies of fosinopril sodium have been conducted under various stress

conditions, including hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal

stress.[3] The major degradation pathway identified is hydrolysis of the ester and phosphinate

ester bonds.

A logical workflow for identifying and characterizing fosinopril impurities is depicted in the

following diagram:
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Caption: Workflow for the Identification and Characterization of Fosinopril Impurities.

The principal degradation products and process-related impurities of fosinopril are listed in the

table below.

Table 2: Major Impurities of Fosinopril

Impurity Name Structure CAS Number

Fosinoprilat (Fosinopril EP

Impurity A)
Hydrolysis product 95399-71-6

(4-Phenylbutyl)phosphinic acid Hydrolysis product Not available

2-Methyl-1-

(propionyloxy)propanol
Hydrolysis product Not available

Fosinopril Related Compound

B
Diastereomer Not available

Fosinopril Related Compound

C
Diastereomer 474519-28-3[4]

Fosinopril Impurity 1 Process-related 149760-14-5[5]

Fosinopril Impurity 4 Process-related 103201-78-1[6]

Fosinopril Impurity A Process-related 83623-61-4[7]
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Analytical Methodologies for Impurity Profiling
The accurate detection and quantification of fosinopril impurities are critical for ensuring drug

quality. High-Performance Liquid Chromatography (HPLC) is the predominant analytical

technique employed.

HPLC Method for the Determination of Fosinopril and its
Degradation Products
A robust HPLC method is essential for separating fosinopril from its impurities. The following is

a representative method based on published literature.[8]

Experimental Protocol: HPLC Analysis of Fosinopril and its Impurities

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH

adjusted) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will

depend on the impurity profile being targeted.

Flow Rate: Typically 1.0 mL/min.

Detection Wavelength: 210 nm.

Sample Preparation: Dissolve the fosinopril sodium sample in the mobile phase to a known

concentration.

Injection Volume: 20 µL.

Analysis: Inject the sample and the reference standards of the known impurities. Identify and

quantify the impurities based on their retention times and peak areas relative to the

reference standards.

The logical flow of an HPLC-based impurity analysis is as follows:
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Caption: Workflow for HPLC-Based Impurity Profiling of Fosinopril.

Mass Spectrometry for Structural Elucidation
For the identification of unknown impurities, hyphenated techniques such as Liquid

Chromatography-Mass Spectrometry (LC-MS) are invaluable. Time-of-Flight (TOF) and tandem

mass spectrometry (MSn) can provide accurate mass measurements and fragmentation

patterns, which are crucial for elucidating the structures of novel degradation products.[3]

Synthesis of Fosinopril Impurities as Reference
Standards
The availability of pure reference standards for known impurities is a prerequisite for accurate

quantification. The synthesis of these compounds often requires a multi-step organic synthesis

approach. For instance, the synthesis of fosinoprilat, the active metabolite and a primary

hydrolytic degradation product, is a key undertaking in the preparation of a complete impurity

reference standard library.

Conclusion and Future Perspectives
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While the entity "dehydro fosinopril sodium salt" does not correspond to a known,

characterized impurity of fosinopril with a designated CAS number, a thorough understanding

of the actual degradation pathways and process-related impurities is paramount for drug

development professionals. The primary mode of degradation for fosinopril is hydrolysis,

leading to the formation of fosinoprilat and other related substances.

The robust analytical methodologies outlined in this guide, particularly HPLC and LC-MS, are

essential tools for the monitoring and control of these impurities. Future research may focus on

the development of even more sensitive and rapid analytical techniques for impurity profiling,

as well as further investigation into the potential for any minor, yet unidentified, degradation

products under long-term storage and diverse environmental conditions. The principles and

protocols detailed herein provide a solid foundation for ensuring the continued safety and

quality of fosinopril-containing pharmaceuticals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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